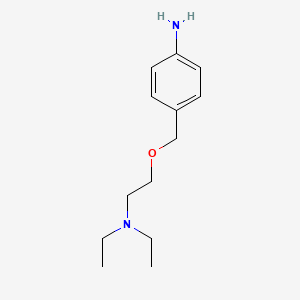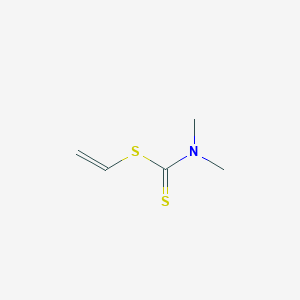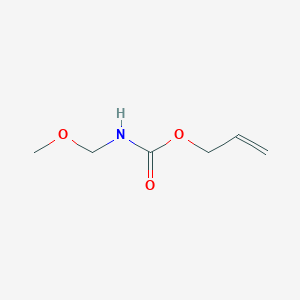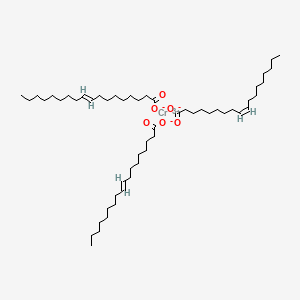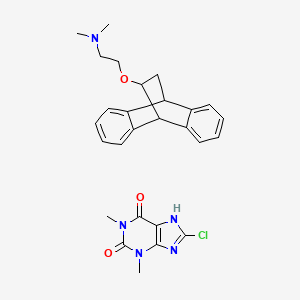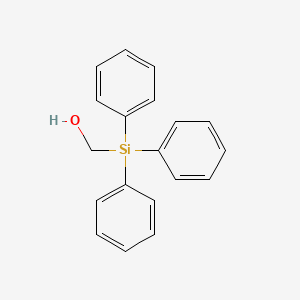
(Triphenylsilyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Triphenylsilyl)methanol is an organosilicon compound characterized by a silicon atom bonded to three phenyl groups and one hydroxyl group. This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Triphenylsilyl)methanol can be synthesized through the reaction of triphenylsilane with formaldehyde in the presence of a base. The reaction typically proceeds as follows: [ \text{Ph}_3\text{SiH} + \text{CH}_2\text{O} \rightarrow \text{Ph}_3\text{SiCH}_2\text{OH} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (Triphenylsilyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Triphenylsilyl)methanone.
Reduction: Reduction reactions can convert it back to triphenylsilane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for substitution reactions.
Major Products:
Oxidation: (Triphenylsilyl)methanone
Reduction: Triphenylsilane
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(Triphenylsilyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Mécanisme D'action
The mechanism of action of (Triphenylsilyl)methanol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon atom, bonded to three phenyl groups, provides steric hindrance and electronic effects that influence its reactivity. The hydroxyl group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in chemical reactions.
Comparaison Avec Des Composés Similaires
Triphenylmethanol: Similar in structure but with a carbon atom instead of silicon.
Trimethylsilyl chloride: Another organosilicon compound with different reactivity and applications.
Uniqueness: (Triphenylsilyl)methanol is unique due to the presence of the silicon atom bonded to three phenyl groups, which imparts distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
18670-80-9 |
|---|---|
Formule moléculaire |
C19H18OSi |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
triphenylsilylmethanol |
InChI |
InChI=1S/C19H18OSi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
Clé InChI |
RZBLAGLYKKRZNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](CO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


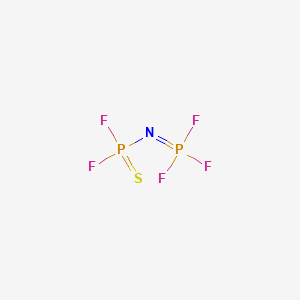
![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
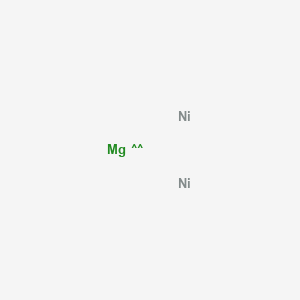
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)


